molecular formula C7H6ClFN2S B1596470 (3-Chloro-4-fluorophenyl)thiourea CAS No. 154371-25-2

(3-Chloro-4-fluorophenyl)thiourea

Cat. No.: B1596470
CAS No.: 154371-25-2
M. Wt: 204.65 g/mol
InChI Key: OVJVZVPEMXLKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Chloro-4-fluorophenyl)thiourea is an organosulfur compound with the molecular formula C7H6ClFN2S. It is a derivative of thiourea, where the phenyl ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions:

(3-Chloro-4-fluorophenyl)thiourea: interacts with various biomolecules, including enzymes and proteins. Specifically, it inhibits the activity of tyrosinase (TYR), an enzyme involved in melanin production. By binding to the catalytic site of TYR, this compound interferes with the conversion of L-tyrosine and L-DOPA to dopaquinone, a melanin precursor within melanosomes .

Cellular Effects

Impact on Cell Function:

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound exerts its effects by binding to TYR. The 3-chloro-4-fluorophenyl fragment plays a crucial role in establishing profitable contacts with the catalytic site of TYR. Docking analysis confirms its potency as an inhibitor, surpassing reference compounds .

Metabolic Pathways

Involvement in Metabolism:

Subcellular Localization

Targeting Signals and Modifications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-fluorophenyl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Chloro-4-fluorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce amines .

Scientific Research Applications

(3-Chloro-4-fluorophenyl)thiourea has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: (3-Chloro-4-fluorophenyl)thiourea is unique due to the specific positioning of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it often exhibits enhanced antimicrobial and anticancer activities, making it a valuable compound for further research and development .

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2S/c8-5-3-4(11-7(10)12)1-2-6(5)9/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJVZVPEMXLKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=S)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351607
Record name 3-chloro-4-fluorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154371-25-2
Record name 3-chloro-4-fluorophenylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Chloro-4-fluorophenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Chloro-4-fluorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
(3-Chloro-4-fluorophenyl)thiourea
Reactant of Route 3
Reactant of Route 3
(3-Chloro-4-fluorophenyl)thiourea
Reactant of Route 4
Reactant of Route 4
(3-Chloro-4-fluorophenyl)thiourea
Reactant of Route 5
(3-Chloro-4-fluorophenyl)thiourea
Reactant of Route 6
Reactant of Route 6
(3-Chloro-4-fluorophenyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.